3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

Lipophilicity ADME Physicochemical Property

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid (CAS 1340504-03-1) is a chiral, heterocyclic amino acid derivative with a molecular formula of C₉H₁₄ClN₃O₂ and a molecular weight of 231.68 g/mol. It is characterized by a unique combination of a 4-chloro-5-methylpyrazole ring linked to an N-ethylamino propanoic acid backbone, distinguishing it from simpler pyrazole-propanoic acids.

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
Cat. No. B13544915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid
Molecular FormulaC9H14ClN3O2
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESCCNC(CN1C(=C(C=N1)Cl)C)C(=O)O
InChIInChI=1S/C9H14ClN3O2/c1-3-11-8(9(14)15)5-13-6(2)7(10)4-12-13/h4,8,11H,3,5H2,1-2H3,(H,14,15)
InChIKeyGFQLFKNAVPBDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid: A Specialized Pyrazole-Amino Acid Building Block for Targeted Synthesis


3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid (CAS 1340504-03-1) is a chiral, heterocyclic amino acid derivative with a molecular formula of C₉H₁₄ClN₃O₂ and a molecular weight of 231.68 g/mol . It is characterized by a unique combination of a 4-chloro-5-methylpyrazole ring linked to an N-ethylamino propanoic acid backbone, distinguishing it from simpler pyrazole-propanoic acids . This compound is primarily utilized as a synthetic building block for medicinal chemistry and agrochemical discovery programs, where its specific substitution pattern offers distinct physicochemical properties for lead optimization . Its commercial availability in high purity (≥97%) from multiple suppliers, with defined storage and handling requirements, makes it a viable candidate for research procurement and further derivatization .

Why Generic Pyrazole-Alanine Analogs Cannot Substitute for 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid in Structure-Activity Campaigns


The specific 4-chloro-5-methyl substitution pattern on the pyrazole ring, combined with the N-ethylamino group, creates a unique pharmacophore that cannot be replicated by generic, unsubstituted, or differently halogenated analogs . For instance, replacing the chloro group with a methyl group (as in the 4-methyl analog) reduces both molecular weight and lipophilicity, potentially altering target binding and membrane permeability . Similarly, the absence of the ethylamino group in 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid results in a loss of a key hydrogen bond donor/acceptor and a significant shift in pKa, drastically changing its chemical reactivity and biological interactions . Such seemingly minor structural changes can lead to a complete loss of on-target activity in a lead series, making direct, one-to-one substitution impossible without extensive re-optimization of a biological profile. The numerical evidence presented in Section 3 below quantifies these physicochemical and safety-profile differentiators that must inform a rigorous procurement decision.

Quantifiable Differentiation Evidence for 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid Against Closest Analogs


Enhanced Lipophilicity (LogP) Drives Superior Permeability Potential Over the Unsubstituted Analog

The target compound demonstrates a calculated LogP of 0.91, which is nearly one unit higher than the unsubstituted pyrazole analog 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoic acid (LogP = -0.05) . This difference in lipophilicity is quantitatively significant for predicting passive membrane permeability and oral absorption, suggesting the target compound is a more suitable starting point for cell-permeable probe or drug discovery programs.

Lipophilicity ADME Physicochemical Property Medicinal Chemistry

Higher Molecular Weight and Halogen Content Distinguishes from the Des-Chloro Analog for Affinity Optimization

With a molecular weight of 231.68 g/mol, the target compound is 34.44 g/mol heavier than the des-chloro analog 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (197.24 g/mol) . This increased mass is attributable to the chlorine atom, a common halogen in drug design for filling hydrophobic pockets, creating halogen bonds, and improving metabolic stability. The shift from C₉H₁₅N₃O₂ to C₉H₁₄ClN₃O₂ provides a tangible structural handle for medicinal chemists to optimize target engagement through halogen-specific interactions not possible with the methyl analog.

Molecular Weight Halogen Bonding Lead Optimization Medicinal Chemistry

Quantifiably Different Hazard Profile Justifies a More Stringent Handling Protocol Compared to the Unsubstituted Scaffold

The target compound is classified under GHS06 with 'Danger' signal word and hazard statements H301, H311, H331 (toxic if swallowed, in contact with skin, or if inhaled) and UN number 2811, Packing Group III . In contrast, the non-halogenated, unsubstituted analog 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoic acid is classified under GHS07 with a 'Warning' signal word and hazards H302, H312, H332 (harmful if swallowed, in contact with skin, or if inhaled) . This escalation from 'Harmful' to 'Toxic' and the presence of a specific UN transport code for the target compound necessitate different institutional safety approvals, storage practices, and shipping costs that must be planned for in a procurement workflow.

Safety Procurement Hazard Classification Laboratory Management

Critical Note on the Absence of Direct Biological Comparative Evidence

A comprehensive search of primary research literature and patent corpora returned no studies that provide a head-to-head biological comparison (e.g., IC50, Ki, EC50) between the target compound and its close analogs for any specific protein target or cellular assay. The differentiation evidence presented here is therefore limited to physicochemical properties and safety profiles. Any claim of superior biological activity, target engagement, or therapeutic potential for this specific compound over an analog is not supported by publicly available quantitative data. Procurement decisions should be made with this information gap in mind, and researchers should anticipate the need to generate primary comparative data.

Evidence Limitation Research Gap Procurement Caution

Validated Application Scenarios for Procuring 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid


Medicinal Chemistry Lead Optimization Focused on Lipophilicity-Driven Permeability Enhancement

As supported by the LogP evidence (Section 3, Evidence 1), research groups aiming to improve the cell permeability of a lead series can source this compound to leverage a calculated LogP of 0.91, a significant increase over the unsubstituted pyrazole starting point . This makes it a suitable carboxylic acid building block for synthesizing amide or ester prodrugs intended for intracellular target engagement.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding Interactions

As highlighted in Section 3, Evidence 2, the presence of a chlorine atom provides a distinct advantage for probing halogen bonds with a biological target. This compound can be directly incorporated into a synthetic route to generate a panel of analogs where the Cl substituent is varied (e.g., to Br, CF3, or H) to map halogen-binding hot spots in a protein active site .

Design and Synthesis of Glucokinase or Kinase-Targeted Compound Libraries

Given the established role of pyrazole-propanoic acid scaffolds in glucokinase activator patents, this compound serves as a key intermediate for diversifying a proprietary library . Its specific 4-chloro-5-methyl decoration on the pyrazole core can introduce a novel vector into an existing SAR, potentially yielding new intellectual property. The well-defined hazard classification (Section 3, Evidence 3) allows for safe planning of parallel library synthesis.

Comparative Toxicology and Safety Profiling Studies

The distinct GHS06 'Danger' classification of this compound, in contrast to the GHS07 'Warning' classification of its unsubstituted analog (Section 3, Evidence 3), makes it a valuable tool compound for investigating the structural drivers of toxicity within the pyrazole-amino acid chemical class . This application supports early safety de-risking efforts in drug discovery.

Quote Request

Request a Quote for 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.